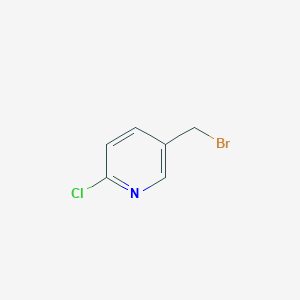

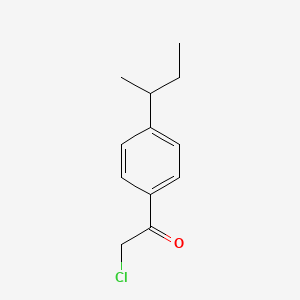

5-(Bromomethyl)-2-chloropyridine

概要

説明

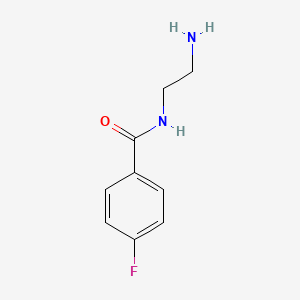

The compound 5-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative that serves as an intermediate in the synthesis of various chemical compounds. It is characterized by the presence of a bromine atom and a chlorine atom on the pyridine ring, which makes it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 5-(Bromomethyl)-2-chloropyridine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Similarly, 2-chloro-5-bromopyridine has been immobilized on polystyrene to create a useful scaffold for the synthesis of pyridine-based libraries of synthons and chromophores .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was confirmed by X-ray crystallography . The crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has also been elucidated using single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, the reaction of 5-bromo-2-chloro-4-fluoro-3-iodopyridine with electrophiles generated a variety of pentasubstituted pyridines . The reactivity of these compounds allows for the synthesis of complex molecules with potential applications in drug development and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be studied using spectroscopic methods. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies . The vibrational frequencies and chemical shift values were calculated using density functional theory (DFT), providing insights into the molecular structure and properties of the compound. Additionally, the non-linear optical (NLO) properties of the compound were determined, and its antimicrobial activities were tested .

科学的研究の応用

Use as a Dye in Biological Experiments

- Scientific Field : Biology and Chemistry .

- Application Summary : 5-Bromomethyl-fluorescein, a related compound, is used as a multifunctional dye in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

- Methods of Application : The specific methods of application can vary depending on the experiment. Generally, the dye is applied to the biological sample, which is then observed under a microscope or similar instrument .

- Results or Outcomes : The use of this dye can provide valuable insights into various biological processes and structures .

Synthesis of Enones Based on Fructose

- Scientific Field : Organic Chemistry .

- Application Summary : Bromomethyl derivatives of furan compounds, such as 5-(bromomethyl)furfurol, have been used in the synthesis of new enones . These compounds were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .

- Methods of Application : The synthesis involved Wittig reactions of 5-HMF and its derivatives with various phosphoranes . The reaction products were isolated by flash chromatography over silica gel .

- Results or Outcomes : The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress the generation of reactive oxygen species .

Use as a pH Indicator

- Scientific Field : Chemistry .

- Application Summary : Bromothymol blue, a bromomethyl compound, is used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application : The indicator is typically sold in solid form as the sodium salt of the acid indicator . It is added to the solution being tested, and the color change indicates the pH of the solution .

- Results or Outcomes : The use of bromothymol blue allows for the measurement of pH in a variety of scientific and industrial applications .

Synthesis of Pyrene Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Bromopyrenes, which are bromomethyl derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Methods of Application : The synthesis of bromopyrene derivatives involves the strategic functionalisation of pyrene at non-K region and nodal positions . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

- Results or Outcomes : The synthesis and functionalisation strategies of pyrene derivatives unlock new possibilities for their utilisation in various fields .

Use as a Pesticide

- Scientific Field : Agriculture .

- Application Summary : Bromomethane, commonly known as methyl bromide, is an organobromine compound that was used extensively as a pesticide until being phased out by most countries in the early 2000s .

- Methods of Application : It was typically applied to the soil to control a variety of pests, including insects, weeds, pathogens, and rodents .

- Results or Outcomes : While effective as a pesticide, bromomethane is a recognized ozone-depleting chemical .

Synthesis of Hypercrosslinked Polymers

- Scientific Field : Polymer Chemistry .

- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . Bromomethyl compounds can be used in the synthesis of these polymers .

- Methods of Application : The synthesis of HCPs involves the crosslinking of polymers using bromomethyl compounds as crosslinking agents .

- Results or Outcomes : The resulting HCPs have high surface areas and can be used in a variety of applications, including gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .

Safety And Hazards

将来の方向性

Halogenated organic compounds, including bromomethyl compounds, continue to be of interest in various fields, including medicinal chemistry, materials science, and environmental science . Future research may focus on developing safer and more efficient synthesis methods, exploring new reactions, and investigating potential applications.

特性

IUPAC Name |

5-(bromomethyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOULMMJZAADRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423715 | |

| Record name | 5-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-chloropyridine | |

CAS RN |

182924-36-3 | |

| Record name | 5-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)